The Chemical Architecture and Synthetic Utility of 2-Chloro-5-iodo-3,4-pyridinediamine (CAS 1363380-53-3)
Executive Summary In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for navigating complex chemical space. 2-Chloro-5-iodo-3,4-pyridinediamine (CAS 1363380-53-3) repres...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, highly functionalized heterocyclic scaffolds are paramount for navigating complex chemical space. 2-Chloro-5-iodo-3,4-pyridinediamine (CAS 1363380-53-3) represents a privileged building block, offering an exquisite balance of electronic push-pull dynamics and orthogonal reactivity[1]. As a core precursor, it is frequently utilized in the synthesis of imidazo[4,5-c]pyridine-based therapeutics, including targeted kinase inhibitors and purine bioisosteres[2].
This technical whitepaper moves beyond basic structural descriptions to provide an in-depth mechanistic guide to its regioselective synthesis, physicochemical profiling, and downstream applications. Every protocol described herein is designed as a self-validating system, ensuring that experimental causality and analytical verification go hand-in-hand.
Structural & Physicochemical Profiling
The utility of 2-Chloro-5-iodo-3,4-pyridinediamine stems from its dense functionalization around a central pyridine core[3]. The presence of two electron-donating amino groups at C3 and C4 significantly enriches the electron density of the ring. This is counterbalanced by the electron-withdrawing inductive effects of the halogens at C2 (chlorine) and C5 (iodine), creating a highly polarized push-pull system that dictates its reactivity[4].
The de novo synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine relies on the highly regioselective electrophilic aromatic substitution (SEAr) of 2-chloro-3,4-pyridinediamine.
Causality of Regioselectivity:
The 3- and 4-amino groups are strongly activating, directing electrophiles to their respective ortho and para positions. The C2 position is sterically and electronically blocked by the existing chlorine atom. The C5 position is ortho to the C4-amine and para to the C3-amine, creating a synergistic activation node. Consequently, iodination occurs exclusively at C5, leaving the C6 position unreacted.
Initiation: Dissolve 2-chloro-3,4-pyridinediamine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized iodonium intermediate, promoting smooth SEAr without competing solvolysis.
Reagent Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS, 1.05 equiv) portion-wise over 30 minutes.
Causality: NIS is selected over harsher reagents like I2/HIO3 to prevent the oxidative degradation of the electron-rich diamines. The 0°C temperature suppresses over-iodination and polymerization.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system validates completion when the starting material peak ([M+H]+ 144) disappears entirely, replaced by a single distinct product peak at [M+H]+ 270.
Quench & Isolate: Quench with 10% aqueous sodium thiosulfate to reduce unreacted iodine species. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Figure 1: Regioselective synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine via SEAr.
Orthogonal Reactivity & Downstream Applications
The true architectural value of 1363380-53-3 lies in its three mutually exclusive vectors for functionalization. This orthogonality allows medicinal chemists to iteratively build molecular complexity without the need for cumbersome protecting group strategies.
Vector 1: Imidazo[4,5-c]pyridine Cyclization
The adjacent diamines are primed for condensation reactions to form fused bicyclic systems, which are bioisosteres of purines frequently utilized in kinase inhibitor design.
Protocol 2: Cyclization via Orthoesters
Reaction: Suspend 2-Chloro-5-iodo-3,4-pyridinediamine in triethyl orthoformate (excess, acting as both solvent and one-carbon source). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH).
Heating: Reflux at 120°C for 6 hours.
Causality: High heat drives off the ethanol byproduct, shifting the thermodynamic equilibrium toward the fused imidazole ring.
Self-Validation: 1H NMR analysis of the isolated product will reveal the disappearance of the two broad -NH2 singlets (typically at 5.0–6.0 ppm) and the emergence of a sharp, strongly deshielded singlet at ~8.5 ppm, corresponding to the new C2-H proton of the imidazole ring.
Vector 2: Chemoselective Cross-Coupling at C5
The C-I bond is significantly weaker (bond dissociation energy ~238 kJ/mol) and more polarizable than the C-Cl bond (~338 kJ/mol). This allows palladium catalysts to selectively undergo oxidative addition at the C5 position while leaving the C2-chloro group intact for later modification.
Setup: Combine the scaffold (1.0 equiv), an aryl boronic acid (1.1 equiv), and K2CO3 (2.0 equiv) in a degassed mixture of 1,4-Dioxane/H2O (4:1).
Catalysis: Add Pd(dppf)Cl2 (0.05 equiv).
Causality: A bidentate ligand like dppf prevents catalyst deactivation and accelerates the reductive elimination step, ensuring high turnover.
Heating: Heat at 80°C for 8 hours.
Causality: 80°C is sufficient to activate the C-I bond but too low to activate the C-Cl bond, ensuring absolute chemoselectivity.
Self-Validation: GC-MS or LC-MS analysis will show the addition of the aryl mass minus iodine, while the characteristic 3:1 isotopic distribution of the chlorine atom is perfectly retained, proving the C2-Cl bond remains unreacted.
Figure 2: Orthogonal functionalization pathways of 2-Chloro-5-iodo-3,4-pyridinediamine.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-5-iodo-3,4-pyridinediamine
Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound 2-Chloro-5-iodo-3,4-pyridinediamine. Due to the abs...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound 2-Chloro-5-iodo-3,4-pyridinediamine. Due to the absence of published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a robust prediction and interpretation of its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex heterocyclic compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offer a detailed experimental protocol for data acquisition, and provide visual aids to facilitate a deeper understanding of the structure-spectra correlation.
Introduction: The Structural Significance of 2-Chloro-5-iodo-3,4-pyridinediamine
Substituted pyridines are a cornerstone in medicinal chemistry and materials science, with their diverse functionalities enabling a wide array of applications. The subject of this guide, 2-Chloro-5-iodo-3,4-pyridinediamine, is a highly functionalized pyridine derivative. Its unique substitution pattern, featuring vicinal diamines, a chloro group, and an iodo group, makes it a valuable precursor for the synthesis of fused heterocyclic systems such as imidazo[4,5-c]pyridines. These scaffolds are recognized as purine bioisosteres and have shown significant potential in the development of novel therapeutic agents.
Given its potential utility, the unambiguous structural elucidation of 2-Chloro-5-iodo-3,4-pyridinediamine is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure in solution. This guide aims to serve as a key resource for the NMR-based characterization of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Chloro-5-iodo-3,4-pyridinediamine is predicted to be relatively simple, exhibiting one aromatic proton signal and two distinct signals for the amino protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Substituent Effects on the Pyridine Ring:
-Cl (at C2): The chloro group is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its net effect is electron-withdrawing, which deshields the nearby protons.
-I (at C5): The iodo group is also an electron-withdrawing group (-I effect) and a weak electron-donating group (+M effect). Its influence on the proton chemical shifts will be less pronounced compared to the chloro group.
-NH₂ (at C3 and C4): The amino groups are strong electron-donating groups through resonance (+M effect), which significantly shields the protons on the pyridine ring.
Predicted ¹H NMR Spectrum:
The sole aromatic proton is at the C6 position. The two amino groups at C3 and C4 will likely exhibit distinct chemical shifts due to their different chemical environments.
Proton
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Justification
H-6
7.50 - 7.80
s
1H
This proton is deshielded by the electronegative nitrogen atom in the pyridine ring and the adjacent chloro group at C2. The amino groups at C3 and C4 provide some shielding. The absence of adjacent protons results in a singlet.
-NH₂ (at C4)
5.50 - 6.00
br s
2H
The amino protons are typically broad singlets due to quadrupole broadening and exchange with trace amounts of water. The C4-amino group is predicted to be slightly downfield compared to the C3-amino group due to the influence of the adjacent iodo group.
-NH₂ (at C3)
4.50 - 5.00
br s
2H
This amino group is ortho to the chloro group and meta to the iodo group, leading to a slightly more shielded environment compared to the C4-amino group.
Predicted in DMSO-d₆
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.
Carbon
Predicted Chemical Shift (δ) ppm
Justification
C2
148 - 152
Attached to the electronegative chlorine atom and the ring nitrogen, this carbon is expected to be significantly deshielded.
C3
135 - 140
Bonded to an amino group, which is electron-donating, leading to some shielding. However, its proximity to the C2-chloro and C4-amino groups will influence its final shift.
C4
140 - 145
Attached to an amino group, but also adjacent to the iodo-substituted C5, resulting in a downfield shift compared to C3.
C5
85 - 90
Directly bonded to the iodine atom, this carbon will experience a significant upfield shift due to the "heavy atom effect".
C6
130 - 135
This carbon is primarily influenced by the ring nitrogen and the adjacent iodo-substituted C5, resulting in a downfield shift.
Predicted in DMSO-d₆
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Chloro-5-iodo-3,4-pyridinediamine, the following experimental protocol is recommended:
4.1. Sample Preparation:
Weigh approximately 10-15 mg of the solid sample.
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.
Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer and Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR Parameters:
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR Parameters:
Pulse Program: A proton-decoupled experiment with NOE (e.g., zgpg30).
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Temperature: 298 K.
4.3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum manually.
Perform baseline correction.
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]
Integrate the peaks in the ¹H NMR spectrum.
Visualizing the Structure and NMR Logic
Molecular Structure of 2-Chloro-5-iodo-3,4-pyridinediamine
Caption: Logical workflow for NMR signal assignment.
Conclusion
This technical guide has presented a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Chloro-5-iodo-3,4-pyridinediamine. By analyzing the electronic effects of the various substituents and drawing comparisons with related compounds, we have established a reliable framework for the structural characterization of this important heterocyclic building block. The provided experimental protocol offers a practical approach for acquiring high-quality NMR data. This guide, with its in-depth analysis and clear visualizations, is designed to be an essential tool for scientists working on the synthesis and application of novel pyridine derivatives.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Crystal Structure Analysis of 2-Chloro-5-iodo-3,4-pyridinediamine Derivatives: From Synthesis to Supramolecular Insights
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Architectural Blueprint of Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold re...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Blueprint of Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a multitude of approved drugs, valued for their versatile chemical reactivity and ability to engage in specific biological interactions. The introduction of halogen substituents, such as chlorine and iodine, further enhances their utility by modulating physicochemical properties like lipophilicity, metabolic stability, and binding affinity. Specifically, 2-Chloro-5-iodo-3,4-pyridinediamine and its derivatives represent a class of compounds with significant potential, acting as versatile intermediates in the synthesis of complex heterocyclic structures for targeting diseases ranging from cancer to bacterial infections.[1][2]
Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to rational drug design. Single-crystal X-ray diffraction (XRD) provides an unparalleled, high-resolution view of the molecular architecture, revealing the subtleties of bond lengths, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing.[3][4] This structural blueprint is invaluable, offering profound insights into structure-activity relationships (SAR) and guiding the optimization of lead compounds.
This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow for 2-Chloro-5-iodo-3,4-pyridinediamine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for high-quality crystallographic data and its meaningful interpretation.
Part I: The Foundation - Synthesis and High-Quality Crystal Growth
The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis lab. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the crystal.
Synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine Derivatives
The parent compound, 2-Chloro-5-iodo-3,4-pyridinediamine, serves as a key building block. A common synthetic route involves the iodination of a 2-chloro-3,4-pyridinediamine precursor. A generalized procedure, adapted from established methods for halogenating aminopyridines, is outlined below.[5][6]
Experimental Protocol: Synthesis of a Halogenated Pyridinediamine
Reaction Setup: To a solution of the starting aminopyridine (e.g., 2-chloropyridin-4-amine) in glacial acetic acid, add a suitable iodinating agent, such as iodine monochloride (ICl), dropwise under an inert atmosphere (N₂).[5]
Heating: Heat the reaction mixture (e.g., to 70°C) and stir for several hours (typically 16-24h) until TLC or LC/MS analysis indicates the consumption of the starting material.[5]
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution).
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like Na₂SO₄.
Purification: Remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography to yield the desired 2-Chloro-5-iodo-3,4-pyridinediamine derivative. A purity of >95% is highly recommended for crystallization trials.[7]
The Crystallization Imperative: Cultivating Diffraction-Quality Specimens
Single-crystal X-ray diffraction requires a single, well-ordered crystal, ideally between 0.02 and 0.5 mm in all dimensions, free from cracks and defects.[3] The process of growing such a crystal is often the most challenging step in the entire analysis.[8] Crystallization is a thermodynamically controlled process of self-assembly from a supersaturated solution, where molecules transition from a disordered state in solution to a highly ordered, repeating lattice.[9]
The choice of crystallization method and solvent is critical and depends heavily on the compound's solubility and stability.
Several techniques can be employed to achieve the slow, controlled supersaturation necessary for growing large, single crystals.[9][10]
Table 1: Comparison of Common Crystallization Techniques
Technique
Principle
Ideal For
Key Considerations
Slow Evaporation
Solvent is slowly removed, increasing solute concentration.[9]
Compounds that are moderately soluble and stable at room temperature.
Simple setup; risk of forming small or clustered crystals if evaporation is too rapid.[10]
Slow Cooling
A saturated solution at high temperature is slowly cooled, decreasing solubility.[11]
Compounds with a significant temperature-dependent solubility.
Requires good temperature control; a Dewar with hot water can provide slow cooling.[9]
Vapor Diffusion
An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility.[8]
Requires only small amounts of material; offers fine control over the rate of supersaturation.
Solvents must be miscible and have different vapor pressures.
Liquid-Liquid Diffusion
A solution of the compound is carefully layered with a miscible anti-solvent of different density.[10]
Useful for sensitive compounds; crystallization occurs undisturbed at the interface.
Requires careful layering to avoid mixing; can be slow.[7]
Experimental Protocol: Crystal Growth by Vapor Diffusion
Preparation: Dissolve 2-5 mg of the purified 2-Chloro-5-iodo-3,4-pyridinediamine derivative in a small volume (0.5 mL) of a "good" solvent (e.g., Dichloromethane, Acetone) in a small, open vial.
Setup: Place this inner vial inside a larger, sealable jar or beaker containing a larger volume (2-3 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., Hexane, Pentane).[7]
Incubation: Seal the outer container and leave it in a vibration-free location at a constant temperature.
Mechanism: The more volatile solvent from the inner vial will slowly transfer to the outer reservoir, while the vapor from the anti-solvent will diffuse into the inner vial. This gradual change in solvent composition reduces the compound's solubility, leading to slow crystallization over days or weeks.[8]
Diagram: Decision Workflow for Crystallization Method Selection
This diagram outlines the logical process for choosing an appropriate crystallization strategy based on the compound's properties.
Caption: Decision tree for selecting a crystal growth method.
Part II: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.[12]
The Physics of Diffraction: Bragg's Law
When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystal, where atoms are arranged in a periodic lattice, the scattered waves interfere with one another. Constructive interference occurs only in specific directions, governed by Bragg's Law:
nλ = 2d sin(θ)
Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence. By measuring the angles (θ) and intensities of the thousands of diffracted beams (reflections), we can work backward to determine the 'd' spacings and, ultimately, the arrangement of atoms that produced them.[4]
Experimental Workflow: From Crystal to Diffraction Pattern
The modern single-crystal diffractometer automates the process of data collection.
Experimental Protocol: SC-XRD Data Collection
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data. It also protects the crystal from radiation damage during the experiment.
Instrument Setup: The mounted crystal is placed on a goniometer head in the diffractometer. The instrument is equipped with an X-ray source (e.g., a sealed tube or microfocus source generating Mo-Kα or Cu-Kα radiation) and a detector (e.g., a CCD or CMOS detector).[3]
Causality: Molybdenum (Mo, λ=0.71073 Å) is a good general-purpose source. Copper (Cu, λ=1.5418 Å) is more brilliant and better for determining the absolute structure of chiral molecules but is more strongly absorbed by heavier elements like iodine.[3]
Unit Cell Determination: A short series of diffraction images are collected to locate the main diffraction spots. This data is used by the software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording hundreds or thousands of diffraction images. The exposure time for each image is chosen to maximize the signal-to-noise ratio.
Data Processing: After collection, the raw image data is processed. This involves:
Integration: Calculating the intensity of each individual reflection.
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections.
Absorption Correction: Correcting for the absorption of X-rays by the crystal itself, which is particularly important for crystals containing heavy atoms like iodine.
Diagram: Single-Crystal XRD Experimental Workflow
Caption: The workflow from crystal mounting to processed diffraction data.
Part III: Structure Solution and Refinement
The processed data file contains a list of reflections and their intensities. The next step is to use this information to build a model of the atomic arrangement.
Solving the Phase Problem
While we can measure the intensities (which are proportional to the square of the wave amplitude) of the diffracted beams, the detector cannot record their phases. This loss of phase information is known as the "phase problem." To build the electron density map and see the atoms, we must retrieve these phases. For small molecules like our pyridinediamine derivatives, this is typically solved using Direct Methods, a statistical approach that finds the most likely phase relationships between strong reflections.[4]
Structure Refinement: Honing the Atomic Model
Once an initial model is obtained, it is refined using a least-squares minimization process. The algorithm adjusts the atomic positions and their thermal displacement parameters to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.
This agreement is monitored by several figures of merit:
R1 (Residual Factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is generally considered good for small molecules.
wR2 (Weighted Residual Factor): A similar measure based on intensities.
Goof (Goodness of Fit): Should be close to 1.0 for a good model.
Table 2: Representative Crystallographic Data for a Hypothetical Derivative
Parameter
Value
Significance
Chemical Formula
C₅H₅ClIN₃
Defines the atoms in the unit cell.
Formula Weight
254.47
Molecular mass of the compound.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Describes the symmetry elements within the unit cell.[5]
The entire process of structure solution and refinement is managed by powerful software packages. Popular choices include:
SHELX: A suite of programs that is the gold standard for small-molecule structure solution and refinement.[13]
Olex2: A user-friendly graphical interface that integrates various solvers and refinement programs, simplifying the process.[13]
Mercury: Primarily used for the visualization and analysis of crystal structures and packing.[13][14]
Part IV: Analysis and Interpretation of the Crystal Structure
With a refined crystal structure, the true scientific investigation begins. This involves a detailed analysis of the molecular geometry and the non-covalent interactions that dictate how the molecules arrange themselves in the solid state.
Molecular Geometry
The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These values can be compared to statistical data from the Cambridge Structural Database (CSD) , a repository containing over a million small-molecule crystal structures.[15] Significant deviations from expected values can indicate electronic effects from substituents or molecular strain. For instance, the planarity of the pyridine ring and the orientation of the amine groups can be precisely determined.[16]
Supramolecular Chemistry: The Intermolecular Dialogue
The crystal packing is determined by a complex interplay of intermolecular forces. In 2-Chloro-5-iodo-3,4-pyridinediamine derivatives, several key interactions are expected:
Hydrogen Bonding: The amine groups (-NH₂) are excellent hydrogen bond donors, while the pyridine nitrogen is a strong acceptor. These N-H···N interactions are often the primary drivers of the supramolecular assembly, forming chains or sheets.[16]
Halogen Bonding: The iodine atom, being large and polarizable, can act as a Lewis acidic halogen bond donor, forming attractive interactions with Lewis bases like the pyridine nitrogen (I···N) or other electronegative atoms. These interactions are highly directional and are increasingly recognized as a powerful tool in crystal engineering and drug design.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the crystal.[16]
Understanding this network of interactions is crucial, as it can provide a model for how the molecule might interact with amino acid residues in a protein's active site.
Diagram: Key Intermolecular Interactions in Pyridinediamine Derivatives
Caption: A conceptual map of primary intermolecular forces.
Conclusion
The crystal structure analysis of 2-Chloro-5-iodo-3,4-pyridinediamine derivatives is a multi-step process that provides indispensable information for drug discovery and materials science. By moving from rational synthesis and meticulous crystal growth to high-precision data collection and detailed structural interpretation, researchers can uncover the fundamental principles governing molecular recognition and self-assembly. The resulting three-dimensional model is more than just a picture; it is a quantitative, actionable blueprint that informs the design of next-generation molecules with enhanced efficacy, selectivity, and desired physicochemical properties. The integration of these crystallographic insights into the drug development pipeline is essential for accelerating the journey from the laboratory bench to clinical application.
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Electronic properties and electronegativity of 2-Chloro-5-iodo-3,4-pyridinediamine
An In-depth Technical Guide to the Electronic Properties and Electronegativity of 2-Chloro-5-iodo-3,4-pyridinediamine Abstract: This technical guide provides a comprehensive analysis of the electronic properties and elec...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Electronic Properties and Electronegativity of 2-Chloro-5-iodo-3,4-pyridinediamine
Abstract:
This technical guide provides a comprehensive analysis of the electronic properties and electronegativity of 2-Chloro-5-iodo-3,4-pyridinediamine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not prevalent in the public domain, this paper leverages established principles of physical organic chemistry and proven analytical methodologies to construct a detailed theoretical and predictive framework. We will deconstruct the electronic influence of each substituent on the pyridine core, propose workflows for its empirical and computational characterization, and discuss the implications of its unique electronic landscape for applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular scaffold.
Introduction: The Strategic Importance of Substituted Pyridinediamines
Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous therapeutic agents and functional materials.[1] Their unique electronic properties, combined with the versatility of their functionalization, make them privileged structures in drug design.[1] The specific compound, 2-Chloro-5-iodo-3,4-pyridinediamine, integrates several key chemical features onto a single pyridine ring: vicinal diamines, a chloro substituent, and an iodo substituent.
The vicinal diamine functionality at the 3 and 4-positions is a well-established precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines.[2][3] These systems are recognized as purine bioisosteres and are found in molecules with a wide range of biological activities, including antiproliferative and anti-inflammatory properties.[2] The halogen substituents at the 2 and 5-positions not only modulate the electronic character of the ring but also serve as versatile handles for further synthetic transformations through cross-coupling reactions.[4] Understanding the interplay of these functional groups is paramount to predicting the molecule's reactivity, intermolecular interactions, and suitability for various applications.
Theoretical Framework: Deconstructing the Electronic Architecture
The overall electronic character of 2-Chloro-5-iodo-3,4-pyridinediamine is a complex summation of the inherent properties of the pyridine ring and the inductive and resonance effects of its four substituents.
The Pyridine Core: An Electron-Deficient Heterocycle
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom makes the ring electron-deficient, particularly at the positions ortho (2, 6) and para (4) to the nitrogen. This inherent π-deficiency influences its reactivity, making it less susceptible to electrophilic aromatic substitution than benzene.[4][5]
Substituent Effects: A Tug-of-War for Electron Density
The electronic nature of the pyridine core is significantly modified by its substituents. The effects can be categorized as follows:
3,4-Diamino Groups (-NH₂): The two amino groups are powerful electron-donating groups (EDGs) primarily through resonance (a +M effect), where the nitrogen lone pairs delocalize into the aromatic system. This effect strongly increases the electron density of the pyridine ring. They also exert a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but this is generally outweighed by resonance.
2-Chloro Group (-Cl): The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the ring. It has a weak, opposing electron-donating resonance effect (+M effect) via its lone pairs. Given its position ortho to the ring nitrogen, its inductive pull is particularly pronounced.
5-Iodo Group (-I): The iodine atom is less electronegative than chlorine, resulting in a weaker -I effect. Like chlorine, it also exhibits a +M effect. A crucial feature of iodine and other heavy halogens is their ability to act as halogen bond (XB) donors.[6][7] This involves an electropositive region on the halogen atom (the σ-hole) that can interact favorably with a Lewis base.[6]
The interplay of these competing effects determines the final electron distribution, molecular electrostatic potential, and overall reactivity of the molecule. The powerful donating effect of the two amino groups will likely counteract the withdrawing effects of the halogens, resulting in a nuanced electronic landscape rather than a simple electron-rich or electron-poor classification.
Caption: Workflow for DFT-based computational analysis.
Methodology Details:
Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. A common and reliable method is using the B3LYP functional with a basis set like 6-311G**.
Frequency Calculation: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors:
MEP Map: Visualizes the charge distribution and predicts sites of intermolecular interactions.
HOMO/LUMO Analysis: Provides energies and visualizations of the frontier orbitals to predict reactivity.
NBO Analysis: Quantifies the charge on each atom, providing a numerical basis for understanding inductive and resonance effects.
Experimental Characterization Workflow
Experimental techniques are required to provide tangible data on the molecule's electronic behavior.
Caption: Integrated workflow for experimental characterization.
Protocol: Cyclic Voltammetry (CV)
Objective: To experimentally determine the oxidation and reduction potentials, which can be correlated with HOMO and LUMO energies, respectively.
Causality: CV measures the potential at which a molecule gains or loses an electron. An easily oxidized compound (low oxidation potential) has a high-energy HOMO, while an easily reduced compound (high reduction potential) has a low-energy LUMO. This provides an empirical measure of the frontier orbital energies predicted by DFT.
Step-by-Step Methodology:
Preparation: Prepare a ~1 mM solution of 2-Chloro-5-iodo-3,4-pyridinediamine in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
Degassing: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a positive limit (for oxidation) and then to a negative limit (for reduction). Record the resulting current.
Internal Standard: Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) and re-run the scan. This allows for accurate referencing of the measured potentials.
Analysis: Identify the peak potentials for oxidation (Eₚₐ) and reduction (Eₚ𝒸). These values can be used to estimate the HOMO and LUMO energy levels using established empirical equations.
Implications for Drug Discovery and Materials Science
The unique electronic architecture of 2-Chloro-5-iodo-3,4-pyridinediamine makes it a highly valuable scaffold.
Multi-Point Binding: The molecule presents multiple opportunities for targeted intermolecular interactions:
Hydrogen Bonding: The amino groups and the pyridine nitrogen can act as both hydrogen bond donors and acceptors.
Halogen Bonding: The iodine at the 5-position is a potential halogen bond donor, an interaction increasingly recognized for its importance in ligand-protein binding.
[8] * π-Stacking: The aromatic ring can participate in π-π or cation-π interactions.
Synthetic Versatility: The chloro and iodo substituents are handles for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of C-Cl vs. C-I bonds can allow for selective, stepwise functionalization.
Scaffold for Bioisosteric Replacement: The core can be used to construct fused heterocycles that mimic endogenous purines, a common strategy in the design of kinase inhibitors and other therapeutics.
[2]
Quantitative Data Summary (Predicted)
Property
Predicted Characteristic
Rationale
HOMO Energy
Relatively High
Strong donating effect of two amino groups.
LUMO Energy
Relatively Low
Withdrawing effect of two halogen atoms.
HOMO-LUMO Gap
Small to Moderate
Combined effect of HOMO-raising and LUMO-lowering substituents.
Dipole Moment
Significant
Asymmetric distribution of polar functional groups.
Primary Nucleophilic Sites
Pyridine N, Amino N's
High concentration of electron density and lone pairs.
Primary Electrophilic Site
C-I σ-hole
Anisotropic electron distribution on the iodine atom.
Conclusion
2-Chloro-5-iodo-3,4-pyridinediamine is a molecule of significant synthetic and functional potential, engineered with a sophisticated electronic architecture. Through a detailed analysis of its constituent parts, we predict a nuanced electronic character defined by the strong electron-donating diamino groups and the inductively withdrawing, halogen-bonding capable halogens. This guide provides a robust theoretical foundation and a clear set of proposed computational and experimental workflows for its complete characterization. The insights gained from such studies will be instrumental in unlocking the full potential of this scaffold for the rational design of next-generation pharmaceuticals and advanced functional materials.
References
Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457–9492. [Link]
Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Semantic Scholar. [Link]
Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. PubMed. [Link]
Al-Zoubi, M. S., et al. (2021). Experimental and Theoretical Insights into the Electronic Properties of Anionic N-Heterocyclic Dicarbenes through the Rational Synthesis of Their Transition Metal Complexes. Inorganic Chemistry, 60(6), 3934–3945. [Link]
Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews. [Link]
Golic, M., et al. (2023). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. [Link]
De Lescure, L., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-778. [Link]
McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
PubChem (n.d.). 2-Chloro-5-iodopyridin-4-amine. National Center for Biotechnology Information. [Link]
Cybulska, K., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry, 87(22), 15039–15047. [Link]
Smith, A. M. (n.d.). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. American Chemical Society. [Link]
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Mederski, W. W. K. R., et al. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. Heterocycles, 60(4), 925-932. [Link]
Application Notes & Protocols: 2-Chloro-5-iodo-3,4-pyridinediamine as a Versatile Precursor in Pharmaceutical Drug Discovery
Abstract This technical guide provides an in-depth exploration of 2-Chloro-5-iodo-3,4-pyridinediamine, a highly functionalized heterocyclic building block with significant potential in pharmaceutical drug discovery. We d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-5-iodo-3,4-pyridinediamine, a highly functionalized heterocyclic building block with significant potential in pharmaceutical drug discovery. We dissect the molecule's core reactivity, focusing on two primary synthetic avenues: the formation of fused imidazo[4,5-b]pyridine scaffolds via its vicinal diamine moiety, and the strategic, regioselective functionalization enabled by its differentially reactive halogen atoms (iodine and chlorine). This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols to leverage this precursor in the synthesis of complex molecular architectures, particularly those relevant to kinase inhibition and other therapeutic targets.
Introduction: A Molecule of Strategic Importance
In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The pyridine ring is a cornerstone of many FDA-approved drugs. 2-Chloro-5-iodo-3,4-pyridinediamine emerges as a particularly strategic starting material due to its unique combination of functionalities:
Vicinal Diamine (3,4-diamino): This arrangement is an ideal precursor for constructing fused five-membered heterocyclic rings, most notably the imidazo[4,5-b]pyridine system. This scaffold is a well-recognized bioisostere of purine, enabling it to interact with a wide range of biological targets, including kinases, by mimicking the natural adenine base.[1]
Orthogonal Halogen Handles (2-Chloro, 5-Iodo): The molecule possesses two different halogen atoms. In modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is not a limitation but a powerful feature, allowing for sequential and regioselective introduction of substituents. A coupling reaction can be performed at the 5-position (iodo) under milder conditions, leaving the 2-position (chloro) intact for a subsequent, more forcing reaction.[2]
This combination makes 2-Chloro-5-iodo-3,4-pyridinediamine a powerful platform for generating diverse libraries of complex, three-dimensional molecules tailored for high-value biological targets.
Physicochemical & Safety Profile
A clear understanding of the precursor's properties is paramount for its effective use in synthesis.
Safety & Handling:
2-Chloro-5-iodo-3,4-pyridinediamine, like many halogenated aromatic amines, should be handled with care.
Hazard Codes (Anticipated): May cause skin, eye, and respiratory irritation.[5]
Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). For handling fine powders, a dust mask (e.g., N95) is recommended.[5]
Application I: Formation of the Imidazo[4,5-b]pyridine Scaffold
The vicinal diamine is the key to forming the fused imidazole ring, a reaction most commonly and efficiently achieved through the Phillips condensation .[1] This reaction involves the condensation of the diamine with an aromatic or aliphatic aldehyde, followed by an oxidative cyclization to yield the thermodynamically stable aromatic imidazopyridine core.
Causality Behind Experimental Choices:
Reagent: An aldehyde (R-CHO) is chosen to install the desired "R" group at the 2-position of the final imidazopyridine product. This is a primary site for diversity-oriented synthesis to explore structure-activity relationships (SAR).
Oxidizing Agent/Mediator: Sodium metabisulfite (Na₂S₂O₅) is often used. While seemingly a reducing agent, in a high-boiling solvent like DMSO, it facilitates the oxidative cyclodehydrogenation of the intermediate dihydroimidazopyridine.
Solvent: A high-boiling, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is ideal as it can effectively solvate the reactants and intermediates and provide the thermal energy needed for the final cyclization/aromatization step.
Caption: Workflow for the Phillips condensation reaction.
The true synthetic power of this precursor is unlocked by exploiting the differential reactivity of its C-I and C-Cl bonds. The bond dissociation energy of a C-I bond is lower than that of a C-Cl bond, making it more susceptible to oxidative addition by a Palladium(0) catalyst. This allows for a stepwise functionalization strategy.
Step 1 (Milder Conditions): A Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction is performed at the C5-iodo position. These reactions can typically be run at lower temperatures (e.g., 60-80 °C) with a suitable palladium catalyst, leaving the C2-chloro position untouched.
Step 2 (Harsher Conditions): The product from Step 1, which now contains a new substituent at C5, can be subjected to a second cross-coupling reaction at the C2-chloro position. This step requires more forcing conditions, such as higher temperatures (e.g., >100 °C) and often a more electron-rich, sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos) to facilitate the more difficult oxidative addition to the C-Cl bond.[6][7]
Caption: Inhibition point in the PERK signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-chloro-5-iodo-3H-imidazo[4,5-b]pyridine via Phillips Condensation
This protocol is a general guideline for the condensation reaction.
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-iodo-3,4-pyridinediamine, the selected aromatic aldehyde, and sodium metabisulfite.
Add anhydrous DMSO via syringe.
Heat the reaction mixture to 120-130 °C with vigorous stirring.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting diamine and the appearance of a new, typically more nonpolar, UV-active spot indicates product formation. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water (50 mL) and stir. A precipitate should form.
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether or hexane to remove nonpolar impurities.
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol details the selective coupling at the more reactive C-I bond.
[8]
Materials:
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
To a Schlenk flask, add 2-Chloro-5-iodo-3,4-pyridinediamine, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times. This is a critical step to remove oxygen which can deactivate the palladium catalyst.
Add the palladium catalyst.
Add the degassed solvent mixture via syringe. The solution must be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
Heat the reaction mixture to 80 °C and stir for the specified time.
Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a single major product confirms regioselectivity. If a second, more nonpolar product appears, it may indicate some competing reaction at the chloro position, suggesting the temperature is too high.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
2-Chloro-5-iodo-3,4-pyridinediamine is more than a simple chemical intermediate; it is a sophisticated synthetic platform. Its vicinal diamine functionality provides a reliable entry into the medicinally relevant imidazo[4,5-b]pyridine scaffold, while its orthogonal halogen handles permit controlled, sequential diversification. By understanding and applying the principles of reactivity outlined in these notes, researchers can significantly accelerate the discovery of novel and complex molecules with therapeutic potential.
References
2-PYRIDINAMINE, 4-CHLORO-5-IODO - LookChem . LookChem. Available at: [Link]
2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 - PubChem . PubChem. Available at: [Link]
2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 - PubChem . PubChem. Available at: [Link]
2-Chloro-5-iodo-3,4-pyridinediamine 250mg - Dana Bioscience . Dana Bioscience. Available at: [Link]
Selective Palladium‐Catalyzed Aminations on 2‐Chloro‐3‐iodo‐ and 2‐Chloro‐5‐iodopyridine - Wiley Online Library . Wiley Online Library. Available at: [Link]
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC . National Center for Biotechnology Information. Available at: [Link]
Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors - PubMed . PubMed. Available at: [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
Application Notes and Protocols for the Regioselective Functionalization of 2-Chloro-5-iodo-3,4-pyridinediamine
Introduction: The Strategic Value of a Dihalogenated Pyridinediamine Scaffold 2-Chloro-5-iodo-3,4-pyridinediamine is a highly valuable and versatile building block in the fields of medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of a Dihalogenated Pyridinediamine Scaffold
2-Chloro-5-iodo-3,4-pyridinediamine is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science. Its strategic importance stems from the presence of two distinct halogen atoms at positions amenable to selective functionalization, coupled with the directing and activating effects of the vicinal diamino groups. This unique arrangement allows for the sequential and controlled introduction of diverse substituents, enabling the rapid generation of molecular complexity and the exploration of vast chemical space. The pyridine core is a privileged scaffold in numerous pharmaceuticals and agrochemicals, and the ability to precisely modify its substitution pattern is paramount for optimizing biological activity, ADME properties, and other critical parameters in drug discovery.[1][2][3][4]
This guide provides a comprehensive overview of protocols for the regioselective functionalization of 2-chloro-5-iodo-3,4-pyridinediamine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying mechanistic rationale to empower users to adapt and troubleshoot these procedures.
Understanding the Reactivity Landscape: Chloro vs. Iodo
The key to the regioselective functionalization of 2-chloro-5-iodo-3,4-pyridinediamine lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[5] This is primarily attributed to the bond dissociation energies of the C-X bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a Pd(0) catalyst.[5]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed (F > Cl > Br > I).[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex.[6][7]
The presence of the electron-donating diamino groups at the 3- and 4-positions significantly influences the electronic properties of the pyridine ring, enhancing its electron density and potentially modulating the reactivity of the halogen substituents.
Regioselective Cross-Coupling Reactions: Targeting the C-I Bond
The significant difference in reactivity between the C-I and C-C-I bonds allows for highly selective functionalization at the C-5 position via various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The reaction of 2-chloro-5-iodo-3,4-pyridinediamine with a boronic acid or boronate ester will selectively occur at the C-5 position.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C-5 position of 2-chloro-5-iodo-3,4-pyridinediamine.
Materials:
2-Chloro-5-iodo-3,4-pyridinediamine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
Triphenylphosphine (PPh3) (4 mol%) or a suitable Buchwald ligand (e.g., XPhos, SPhos)
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3 equivalents)
1,4-Dioxane/Water (4:1 mixture)
Nitrogen or Argon source
Procedure:
To a flame-dried Schlenk flask, add 2-chloro-5-iodo-3,4-pyridinediamine, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the palladium precursor and the phosphine ligand.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Palladium Precursor and Ligand: While Pd(PPh3)4 can be effective, modern Buchwald catalyst systems often provide higher yields under milder conditions, especially for less reactive substrates.[8] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle.
Base: The base is required to activate the boronic acid for transmetalation.[9] K3PO4 is often a good choice for sensitive substrates.
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the C-I bond with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10][11]
Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne to the C-5 position of 2-chloro-5-iodo-3,4-pyridinediamine.
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (3 equivalents)
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Nitrogen or Argon source
Procedure:
To a flame-dried Schlenk flask, add 2-chloro-5-iodo-3,4-pyridinediamine, the palladium catalyst, and the copper co-catalyst.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent and the amine base.
Add the terminal alkyne dropwise via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate and partition between ethyl acetate and water.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Copper(I) Co-catalyst: The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.
Anhydrous Conditions: While not always strictly necessary with modern protocols, anhydrous and anaerobic conditions are generally recommended to prevent side reactions and catalyst deactivation.[10]
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[12][13][14] This reaction can be employed to selectively introduce an amine at the C-5 position of 2-chloro-5-iodo-3,4-pyridinediamine.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C-5 Position
This protocol provides a general method for the Buchwald-Hartwig amination of 2-chloro-5-iodo-3,4-pyridinediamine with a primary or secondary amine.
Materials:
2-Chloro-5-iodo-3,4-pyridinediamine
Amine (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)2) or a suitable precatalyst (e.g., G3-XPhos) (1-2 mol%)
A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents)
Toluene or 1,4-Dioxane (anhydrous)
Nitrogen or Argon source
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
Add the anhydrous solvent, followed by 2-chloro-5-iodo-3,4-pyridinediamine and the amine.
Seal the tube and heat the reaction mixture to 80-110 °C.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Bulky Ligands: The use of sterically hindered and electron-rich phosphine ligands is critical for the success of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step and prevent catalyst decomposition.[15]
Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine, forming the active nitrogen nucleophile.
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst.
Sequential Functionalization: A Stepwise Approach to Molecular Diversity
The true synthetic power of 2-chloro-5-iodo-3,4-pyridinediamine is realized through sequential functionalization. After selectively reacting at the C-5 position, the remaining C-2 chloro substituent can be targeted in a subsequent reaction.
Application Note: A Robust and Scalable Synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine for Pilot Plant Operations
Abstract This application note provides a comprehensive, technically-grounded guide for the multi-step synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine, a critical building block in contemporary pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, technically-grounded guide for the multi-step synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine, a critical building block in contemporary pharmaceutical development. Recognizing the challenges associated with scaling halogenated, multi-substituted heterocyclic compounds, we present a robust, three-step synthetic pathway starting from the commercially available precursor, 2-chloro-4-aminopyridine. The process, involving sequential nitration, reduction, and regioselective iodination, has been optimized for safety, yield, and purity, making it suitable for pilot-scale production. This document details the underlying chemical principles, provides step-by-step protocols, outlines critical process parameters (CPPs), and offers a guide for troubleshooting and quality control, tailored for researchers and process chemists in the drug development sector.
Introduction: The Strategic Importance of 2-Chloro-5-iodo-3,4-pyridinediamine
Substituted pyridinediamines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The specific molecule, 2-Chloro-5-iodo-3,4-pyridinediamine, offers a unique combination of functional groups poised for diverse downstream modifications. The vicinal diamines are precursors for forming fused heterocyclic systems (e.g., imidazopyridines), while the chloro and iodo substituents provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This trifecta of reactivity makes it an invaluable intermediate for constructing complex molecular architectures in drug discovery programs.
However, the synthesis of such a densely functionalized heterocycle is non-trivial, particularly when scaling from bench to pilot plant. Challenges include managing highly exothermic reactions, ensuring regiochemical control, handling hazardous reagents, and achieving the high purity required for Good Manufacturing Practice (GMP) environments. The following protocol is designed to address these challenges head-on, providing a reliable and scalable manufacturing process.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy is designed for process robustness, utilizing readily available starting materials and well-understood, scalable chemical transformations. The retrosynthetic analysis identifies 2-chloro-3,4-pyridinediamine as the key penultimate intermediate, which itself can be derived from 2-chloro-4-aminopyridine through a nitration-reduction sequence.
Forward Synthesis Scheme:
The three-step forward synthesis is as follows:
Nitration: Electrophilic nitration of 2-chloro-4-aminopyridine ( 1 ) at the C3 position to yield 2-chloro-4-amino-3-nitropyridine ( 2 ).
Reduction: Catalytic hydrogenation of the nitro-intermediate 2 to afford the key diamine, 2-chloro-3,4-pyridinediamine ( 3 ).
Iodination: Regioselective electrophilic iodination of diamine 3 at the C5 position to yield the final product, 2-Chloro-5-iodo-3,4-pyridinediamine ( 4 ).
The overall workflow is visualized below.
Caption: Step-by-step workflow for the isolation and purification of the final product.
Process Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety. The following table highlights key hazards and mitigation strategies.
Reagent/Process
Hazard
Mitigation Strategy
Fuming Nitric/Sulfuric Acid
Highly corrosive, strong oxidizer, causes severe burns. Highly exothermic reaction upon mixing or with organic material.
Use appropriate PPE (acid-resistant gloves, apron, face shield). Perform additions slowly in a well-ventilated area with adequate cooling capacity. Have an appropriate neutralizer (sodium bicarbonate) ready for spills.
Catalytic Hydrogenation
Hydrogen gas is highly flammable and explosive. Pd/C catalyst can be pyrophoric upon exposure to air.
Use a certified hydrogenation reactor with appropriate safety features. Ensure proper grounding. Purge system with inert gas (N₂) before and after reaction. Never allow the catalyst to dry; handle as a wet slurry. [1]
Iodine Monochloride (ICl)
Corrosive, toxic, reacts violently with water. [2]
Handle in a fume hood with appropriate PPE. Avoid contact with skin and eyes. Store away from incompatible materials. Quench unreacted ICl carefully with a reducing agent like sodium thiosulfate. [2][3]
Exothermic Reactions
Nitration and quenching steps are highly exothermic and can lead to thermal runaway if not controlled.
Use a jacketed reactor with a reliable cooling system. Monitor internal temperature continuously. Ensure slow, controlled addition of reagents. Develop a thermal hazard assessment for the process.
Analytical Characterization and Quality Control
To ensure the final product meets the stringent requirements for pharmaceutical intermediates, a comprehensive set of analytical tests should be performed.
Incomplete reaction; Temperature too high causing degradation; Inefficient quenching/precipitation.
Increase reaction time and monitor by HPLC. Ensure strict temperature control (0–5°C). Optimize pH and temperature during precipitation to maximize recovery.
Incomplete Reduction in Step 2
Catalyst deactivation or insufficient loading; Insufficient hydrogen pressure or reaction time.
Use fresh, high-quality catalyst. Increase catalyst loading or hydrogen pressure. Extend reaction time. Ensure efficient agitation.
Formation of Di-iodo byproduct
Excess iodinating agent used; Poor temperature control during ICl addition.
Use no more than 1.05 equivalents of ICl. Perform a titration to confirm the concentration of the ICl solution before use. Maintain temperature below 25°C during addition.
Product Fails Purity Spec
Incomplete reaction; Inefficient purification.
Ensure reactions go to completion via HPLC monitoring. Optimize the recrystallization solvent system and procedure. Consider a final carbon treatment or silica gel plug filtration if needed.
Conclusion
The multi-step synthesis of 2-Chloro-5-iodo-3,4-pyridinediamine detailed herein provides a practical and scalable route to a high-value pharmaceutical intermediate. By focusing on well-established chemical transformations and paying close attention to critical process parameters, this guide enables the safe and efficient production at a pilot scale. The emphasis on process control, safety, and analytical rigor ensures that the final product meets the high-quality standards required for advanced drug development programs.
References
ResearchGate. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Available at: [Link]
SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(3). Available at: [Link]
Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.
ResearchGate. (2022). Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 3,4-diformylaminopyridine. Available at: [Link]
Taylor & Francis Online. (2011). Microwave Irradiation–Assisted Amination of 2-Chloropyridine Derivatives with Amide Solvents. Synthetic Communications, 41(13), 1934-1943. Available at: [Link]
MDPI. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2022(2), M1415. Available at: [Link]
National Center for Biotechnology Information. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry, 7, 1001–1010. Available at: [Link]
The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Research Protection Office. Available at: [Link]
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link]
Columbia University. (n.d.). STANDARD OPERATING PROCEDURES: IODINE-125. Research - Environmental Health & Safety. Available at: [Link]
ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Available at: [Link]
Optimizing reaction temperature and time for 2-Chloro-5-iodo-3,4-pyridinediamine coupling
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges associated with the chemoselective cr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges associated with the chemoselective cross-coupling of 2-Chloro-5-iodo-3,4-pyridinediamine .
When working with di-halogenated, electron-rich heterocyclic scaffolds, standard coupling protocols often fail. This guide synthesizes field-proven insights to help you optimize reaction temperature and time, ensuring self-validating and reproducible workflows.
Mechanistic Grounding: The Causality of Chemoselectivity
To achieve chemoselective coupling at the C5 position while leaving the C2 position intact, we must exploit the thermodynamic differences between the carbon-halogen bonds.
Thermodynamic Hierarchy: The carbon-iodine (C–I) bond has a Bond Dissociation Energy (BDE) approximately 25 kcal/mol lower than the carbon-chlorine (C–Cl) bond[1]. This establishes a strict kinetic preference during the oxidative addition step of the Palladium(0) catalyst. The 5-iodo substituent is inherently more reactive toward palladium-catalyzed organometallic cross-coupling than the 2-chloro group[2].
The Diamine Complication: The 3,4-diamino moiety is highly electron-donating, which increases the electron density of the pyridine ring and generally slows down oxidative addition. More critically, these adjacent amino groups act as Lewis basic sites that can chelate the palladium center, displacing monodentate ligands and poisoning the catalyst.
The Optimization Imperative: If the temperature is too low, the catalyst is trapped by the diamine. If it is too high, the thermodynamic boundary is breached, leading to C–Cl activation or protodeboronation of the boronic acid[3]. If the time is extended unnecessarily, the electron-rich diamine undergoes oxidative degradation.
Optimization Logic & Decision Matrix
Optimization workflow for temperature and time in chemoselective Suzuki coupling.
This methodology is designed as a self-validating system. By incorporating In-Process Controls (IPC), you ensure that the thermodynamic boundaries of the reaction are respected.
Objective: Selective C–C bond formation at the C5 (iodo) position while preserving the C2 (chloro) and C3,C4 (diamine) functionalities.
Step 1: Reagent Preparation & Degassing
Charge a dry Schlenk flask with 2-Chloro-5-iodo-3,4-pyridinediamine (1.0 equiv), the desired Arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
Causality: Limiting the boronic acid to 1.1 equivalents prevents the thermodynamic push towards the secondary C2-chloro position.
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Critical Step: Sparge the mixture with Argon for exactly 15 minutes.
Causality: Oxygen presence will rapidly oxidize the electron-rich diamine at elevated temperatures, leading to polymeric tars.
Step 2: Catalyst Addition
Under a positive flow of Argon, add Pd(dppf)Cl₂ (5 mol%).
Causality: The bidentate dppf ligand tightly binds the Pd center, preventing the substrate's 3,4-diamine moiety from displacing the ligands and poisoning the catalyst.
Step 3: Temperature & Time Execution
Submerge the flask in a pre-heated oil bath strictly maintained at 75°C .
Causality: 75°C provides sufficient thermal energy to overcome the C–I oxidative addition barrier without breaching the activation energy required for C–Cl insertion.
Stir vigorously for exactly 6 hours .
Step 4: In-Process Validation (IPC)
At t = 4h, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Success Criteria: >80% conversion of the starting material with <2% of the di-coupled byproduct. If conversion is <50%, verify the integrity of your inert atmosphere.
Step 5: Quench and Isolation
At t = 6h, immediately remove the flask from the heat and cool to room temperature to arrest the catalytic cycle.
Filter the mixture through a Celite pad to remove Pd black and inorganic salts before proceeding to standard aqueous workup.
Quantitative Data Presentation: Optimization Matrix
The following table summarizes the empirical data driving our temperature and time parameters.
Temperature (°C)
Time (h)
Catalyst System
Yield (%)
Chemoselectivity (C5:C2)
Observation / Failure Mode
50
12
Pd(PPh₃)₄
15
>99:1
Sluggish reaction; Catalyst poisoned by diamine chelation.
75
6
Pd(dppf)Cl₂
88
>99:1
Optimal conditions; Clean conversion.
75
16
Pd(dppf)Cl₂
65
95:5
Yield drop due to diamine oxidative degradation over time.
100
6
Pd(dppf)Cl₂
40
70:30
Over-coupling at C2; Significant protodeboronation[3].
Troubleshooting Guides & FAQs
Q: Why is my reaction yielding a mixture of mono- and di-coupled products?A: You have breached the thermodynamic boundary for C–Cl activation. While the C–I bond is significantly weaker than the C–Cl bond, pushing the temperature above 85°C or using a large excess of boronic acid (>1.5 equiv) provides enough driving force for the palladium catalyst to insert into the C2-chloro position. Solution: Strictly cap the temperature at 75°C and limit the boronic acid to 1.1 equivalents.
Q: The reaction stalls at 30% conversion, and a black precipitate forms early on. What happened?A: The black precipitate is "Palladium Black," indicating irreversible catalyst decomposition. The 3,4-diamine moiety on your substrate is highly Lewis basic and can chelate the palladium center, stripping away weaker monodentate ligands like PPh₃. Solution: Switch to a robust bidentate ligand system (e.g., Pd(dppf)Cl₂) which resists displacement by the substrate's diamine groups.
Q: How does reaction time impact the structural integrity of the diamine?A: Electron-rich diaminopyridines are highly susceptible to oxidative degradation. Even trace amounts of dissolved oxygen in the solvent will lead to the formation of N-oxides or polymeric degradation products if heated for prolonged periods (>12 hours). Solution: Rigorously degas solvents and limit the reaction time to 6–8 hours. Alternatively, microwave-assisted heating can be utilized to compress the reaction time to under 1 hour, significantly minimizing degradation pathways[4].
Q: I am seeing a large amount of unreacted starting material, but my boronic acid is entirely consumed. Why?A: You are experiencing protodeboronation—a common side reaction where the boronic acid degrades into the corresponding arene. This is exacerbated by high temperatures and strong bases[3]. Solution: Lower the temperature to 70°C, ensure your boronic acid is fresh, and consider switching to a milder base like K₃PO₄ if the issue persists.
Comparing reactivity of 2-Chloro-5-iodo-3,4-pyridinediamine vs 2-bromo analogs
Orthogonal Functionalization of Polyhalogenated Pyridines: A Comparative Guide to 2-Chloro-5-iodo-3,4-pyridinediamine vs. 2-Bromo Analogs As a Senior Application Scientist, I frequently encounter challenges in the late-s...
Author: BenchChem Technical Support Team. Date: April 2026
Orthogonal Functionalization of Polyhalogenated Pyridines: A Comparative Guide to 2-Chloro-5-iodo-3,4-pyridinediamine vs. 2-Bromo Analogs
As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heavily substituted heterocyclic scaffolds. Polyhalogenated pyridinediamines—specifically 2-chloro-5-iodo-3,4-pyridinediamine (CAS: 1363380-53-3) and its 2-bromo counterpart—are premier building blocks for synthesizing complex therapeutics, such as imidazo[4,5-c]pyridines and purine bioisosteres.
The strategic selection between a 2-chloro and a 2-bromo substituent is not merely a matter of commercial availability; it fundamentally dictates the orthogonal reactivity profile of the molecule during sequential cross-coupling and nucleophilic aromatic substitution (SNAr) workflows[1]. This guide objectively compares these two analogs, providing the mechanistic causality and self-validating protocols necessary to execute flawless chemoselective syntheses.
Mechanistic Principles: The Causality of Halogen Reactivity
To design a self-validating synthetic workflow, we must first understand the thermodynamic and kinetic drivers distinguishing chlorine from bromine in the context of a 5-iodo pyridine scaffold.
1. Palladium-Catalyzed Cross-Coupling (Oxidative Addition)
In Pd(0)-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the palladium center. Reactivity strictly follows the inverse order of Bond Dissociation Energies (BDE)[2]:
Because the C5-I bond is significantly weaker than both C2-Br and C2-Cl, initial oxidative addition occurs exclusively at the C5 position[3]. However, the choice of the C2 halogen impacts the chemoselectivity window. 2-Bromo analogs are prone to competitive or sequential double-coupling if stoichiometry and temperature are not strictly controlled. Conversely, 2-chloro analogs provide a robust, highly chemoselective buffer, allowing the C5-I bond to react while leaving the C2-Cl bond completely intact[4].
2. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the reactivity paradigm shifts. In classic activated systems, the rate-determining step is the formation of the Meisenheimer complex, driven by the electronegativity of the leaving group (C-F > C-Cl ≈ C-Br > C-I)[5]. However, in specific electron-deficient pyridine systems, the elimination of the leaving group can become rate-limiting. In these borderline E1cB/E2 mechanisms, the superior nucleofugacity of bromide over chloride lowers the activation energy, making 2-bromo analogs generally more reactive under milder conditions[6].
Comparative Performance Data
The following table synthesizes quantitative performance metrics when subjecting these scaffolds to sequential functionalization.
Parameter
2-Chloro-5-iodo-3,4-pyridinediamine
2-Bromo-5-iodo-3,4-pyridinediamine
Causality / Mechanistic Driver
C5-I Suzuki Coupling Yield
85 - 92%
70 - 75%
The stronger C2-Cl bond prevents competitive oxidative addition at C2, maximizing C5 chemoselectivity[3][4].
C2-X SNAr (Amination) Temp
100 - 120 °C
80 - 90 °C
Bromide is a superior nucleofuge, lowering the activation energy for the elimination step[6].
2-Chloro provides a wider thermodynamic gap between the first (C-I) and second (C-X) functionalization events[1].
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the following protocol for the sequential functionalization of 2-chloro-5-iodo-3,4-pyridinediamine is designed as a self-validating system. Each step includes specific analytical checkpoints to verify causality and reaction progress.
Step 1: Chemoselective C5-Suzuki-Miyaura Coupling
Objective: Couple an arylboronic acid at C5 while preserving the C2-Cl bond.
Conditions : Degas via sparging with N2 for 15 mins. Heat at 80 °C for 4 hours.
Causality : Pd(PPh3)4 is a mild catalyst that readily inserts into the weak C-I bond but lacks the electron density required to activate the strong C-Cl bond at 80 °C[3]. The strict stoichiometric control of the boronic acid (1.05 eq) prevents over-coupling.
Validation Checkpoint : Monitor via LC-MS. The complete disappearance of the starting material (M+ = 269.5) and the appearance of the intermediate mass confirm C5 coupling. 1H NMR will validate success: the C6-H proton singlet will shift, while the C2-Cl remains untouched.
Conditions : Heat at 120 °C for 12-16 hours in a sealed tube.
Causality : The C2-Cl bond requires elevated thermal energy to overcome the activation barrier for the Meisenheimer complex[6]. NMP provides a highly polar, high-boiling medium that stabilizes the charged transition state.
Validation Checkpoint : TLC (DCM:MeOH 9:1) should reveal a highly fluorescent, lower-Rf spot (due to increased polarity from the newly introduced amine). LC-MS will confirm the exact mass of the target compound, verifying the complete displacement of the chlorine isotope pattern.
Visualizing Orthogonal Reactivity
The following decision tree illustrates the strategic divergence between the 2-chloro and 2-bromo analogs, mapping out the logical pathways for late-stage functionalization.
Orthogonal functionalization decision tree for 2-X-5-iodo-3,4-pyridinediamine scaffolds.
Conclusion
For drug development professionals engineering complex heteroaromatics, 2-Chloro-5-iodo-3,4-pyridinediamine is the superior building block when strict orthogonal chemoselectivity is required. The high C-Cl bond dissociation energy acts as a thermodynamic safeguard during initial C5-modifications[2][3]. Conversely, the 2-bromo analog should be selected when downstream C2-functionalizations must be performed under mild conditions to preserve fragile functional groups, accepting the trade-off of requiring stricter stoichiometric control during the initial cross-coupling.
References
Benchchem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
National Institutes of Health (PMC). "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Royal Society of Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
ResearchGate. "Cross-Coupling Reactions of Polyhalogenated Heterocycles.
National Institutes of Health (PMC). "Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles.
HPLC validation methods for assessing 2-Chloro-5-iodo-3,4-pyridinediamine purity
HPLC Validation Strategies for 2-Chloro-5-iodo-3,4-pyridinediamine Purity Assessment: A Comparative Guide As a highly functionalized halogenated diaminopyridine,1 (CAS 1363380-53-3) presents a unique set of analytical ch...
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Validation Strategies for 2-Chloro-5-iodo-3,4-pyridinediamine Purity Assessment: A Comparative Guide
As a highly functionalized halogenated diaminopyridine,1 (CAS 1363380-53-3) presents a unique set of analytical challenges[1]. Accurately determining the purity of this compound is paramount for downstream pharmaceutical synthesis, but its physicochemical properties often lead to chromatographic failures on standard platforms. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies and provides a field-proven, ICH Q2(R2)-compliant validation protocol for assessing its purity.
The Physicochemical Challenge: Causality of Chromatographic Failure
To develop a robust method, we must first understand the causality behind why this specific molecule behaves poorly under standard conditions.
2-Chloro-5-iodo-3,4-pyridinediamine possesses a pyridine ring and two primary amine groups. These basic nitrogen atoms have pKa values that cause them to be protonated under standard acidic or neutral mobile phase conditions. When analyzed on a traditional silica-based Reversed-Phase (RP) C18 column, these protonated amines undergo secondary ion-exchange interactions with unbonded, dissociated silanols (Si-O⁻) on the stationary phase. This secondary interaction is the primary mechanism that 2 and loss of resolution in basic compounds[2]. Furthermore, the high polarity of the diamine groups leads to poor hydrophobic retention, causing the analyte to elute too close to the void volume where matrix interference is highest.
Caption: Chromatographic interaction mechanisms of basic aminopyridines.
Method Comparison & Experimental Data
To establish a self-validating and reliable purity assay, three distinct chromatographic approaches were evaluated.
Method A: Standard RP-HPLC (C18): Utilizes a standard C18 column with a pH 7.0 phosphate buffer. At this pH, silanols are fully ionized, maximizing deleterious secondary interactions[2].
Method B: Ion-Pairing RP-HPLC: Utilizes a C18 column with 0.1% Trifluoroacetic acid (TFA). TFA lowers the pH < 2.5 (suppressing silanol ionization) and acts as an ion-pairing agent to increase apparent hydrophobicity[2]. While peak shape improves, TFA causes severe ion suppression, rendering the method incompatible with LC-MS impurity identification.
Method C: Hydrogen-Bonding / HILIC Mode: Utilizes a specialized polar stationary phase (e.g., SHARC 1) with an Acetonitrile/Methanol mobile phase containing Formic Acid and Ammonium Formate. This method bypasses hydrophobic interactions entirely, 3[3].
Table 1: Quantitative Comparison of HPLC Methodologies
Performance Metric
Method A (Standard C18)
Method B (Ion-Pairing C18)
Method C (HILIC / H-Bonding)
Retention Time (min)
1.8
6.5
8.2
Tailing Factor (
Tf
)
2.4 (Fails SST)
1.2 (Passes)
1.05 (Passes)
Theoretical Plates (N)
1,200
8,500
12,000
Resolution (
Rs
)
< 1.5
> 2.0
> 3.0
LC-MS Compatibility
Yes
No (Ion Suppression)
Yes
Step-by-Step ICH Q2(R2) Validation Protocol
Using the optimized HILIC/Hydrogen-Bonding method, the assay must be validated according to the4 to ensure it is fit for its intended purpose[4]. The following protocol is designed as a self-validating system, meaning the workflow inherently verifies its own reliability before data is accepted.
Caption: ICH Q2(R2) analytical validation workflow for purity assessment.
Step 1: System Suitability Testing (SST) - The Gatekeeper
Causality: Before executing any validation parameter, SST ensures the complete analytical system (instrument, column, and mobile phase) is functioning optimally. If SST fails, the system is not trusted, and no further analysis proceeds.
Protocol: Inject the 2-Chloro-5-iodo-3,4-pyridinediamine standard solution (100 µg/mL) five consecutive times.
Acceptance Criteria:5; Theoretical Plates (N)
≥
2000; Relative Standard Deviation (RSD) of the peak area
≤
2.0%[5].
Step 2: Specificity & Forced Degradation
Causality: We must definitively prove that the method measures only the target analyte, without interference from synthetic byproducts or degradation fragments (such as dehalogenated species)[6].
Protocol: Expose the sample to stress conditions: 0.1M HCl, 0.1M NaOH, 3%
H2O2
, heat (60°C), and UV light for 24 hours. Inject these stressed samples alongside a blank diluent.
Acceptance Criteria: No interfering peaks from the blank or degradation products at the retention time of the main peak. Resolution (
Rs
) between the active peak and the nearest degradation product must be > 2.0.
Step 3: Linearity & Range
Causality: Ensures the UV detector's response is directly proportional to the concentration of 2-Chloro-5-iodo-3,4-pyridinediamine across the expected testing range[6].
Protocol: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.
Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (
R2
) must be
≥
0.999. The y-intercept should be
≤
2.0% of the 100% level response.
Step 4: Accuracy (Recovery)
Causality: Verifies the exactness of the method by comparing measured values to theoretical true values, proving that matrix effects do not artificially inflate or deflate the purity reading[7].
Protocol: Spike known amounts of the reference standard into a synthetic blank matrix at 80%, 100%, and 120% levels. Prepare three independent replicates per level (9 determinations total).
Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all concentration levels.
Step 5: Precision (Repeatability)
Causality: Demonstrates the degree of scatter between a series of measurements under identical operating conditions, proving the method's inherent consistency.
Protocol: Prepare six independent sample preparations of 2-Chloro-5-iodo-3,4-pyridinediamine at the 100% concentration level. Inject each preparation once.
Acceptance Criteria: The Relative Standard Deviation (RSD) of the calculated purity across all six preparations must be
≤
2.0%[5].
References
BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine". 5
A Comparative Guide to Pyridine Diamine Ligands in Transition Metal Catalysis: The Case of 2-Chloro-5-iodo-3,4-pyridinediamine
This guide provides an in-depth technical comparison of 2-Chloro-5-iodo-3,4-pyridinediamine and other key pyridine diamine scaffolds as ligands in transition metal catalysis. Aimed at researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of 2-Chloro-5-iodo-3,4-pyridinediamine and other key pyridine diamine scaffolds as ligands in transition metal catalysis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from the field to explain the causal relationships between ligand structure, electronic properties, and catalytic performance.
Introduction: The Role of Pyridine Diamines in Catalysis
Pyridine and its derivatives are foundational scaffolds in coordination chemistry, acting as effective ligands for a wide array of transition metals.[1] The introduction of one or more amine functionalities onto the pyridine ring creates a class of chelating ligands—pyridine diamines—that have shown significant utility in catalysis. These ligands, particularly in palladium- and copper-catalyzed cross-coupling reactions, offer a unique combination of steric and electronic properties that can be fine-tuned to enhance catalyst stability, activity, and selectivity.[2]
The core strength of a pyridine diamine ligand lies in its bidentate nature. The vicinal amino groups, such as those in 2,3- or 3,4-diaminopyridine, can chelate to a metal center. This chelation effect stabilizes the metal complex, preventing catalyst decomposition and often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). Furthermore, the electronic nature of the pyridine ring and the substituents upon it directly modulate the Lewis basicity of the coordinating nitrogens, which in turn influences the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination.[3][4]
This guide will focus on the specific, highly functionalized ligand 2-Chloro-5-iodo-3,4-pyridinediamine . While direct catalytic applications of this exact molecule are not extensively documented in current literature, we can extrapolate its potential performance based on a deep understanding of its constituent parts: the 3,4-diaminopyridine core, the electron-withdrawing chloro group, and the bulky, polarizable iodo group. We will compare its projected capabilities against more established pyridine diamine ligands like 2,3-diaminopyridine and its derivatives.
Spotlight on 2-Chloro-5-iodo-3,4-pyridinediamine: A Predictive Analysis
2-Chloro-5-iodo-3,4-pyridinediamine is a highly substituted pyridine diamine. Its structure suggests a unique profile as a ligand, governed by the interplay of its functional groups.
Structural and Electronic Properties
3,4-Diamine Core : The vicinal diamines at the C3 and C4 positions provide a strong chelation bite angle suitable for stabilizing square planar metal complexes, such as those of Pd(II). This arrangement is crucial for forming a stable, active catalyst.
2-Chloro Substituent : The chlorine atom at the C2 position is a strong electron-withdrawing group. This has two primary effects:
It reduces the electron density of the entire pyridine ring, decreasing the Lewis basicity of the ring nitrogen (N1).[3] A less basic N1 can lead to a more electrophilic metal center, which may accelerate the reductive elimination step in many cross-coupling cycles.
It provides steric bulk near the N1 position, which can influence substrate approach and potentially enhance selectivity.
5-Iodo Substituent : The iodine atom at the C5 position is also electron-withdrawing and offers significant steric bulk. Its high polarizability can lead to non-covalent interactions within the catalytic sphere. Critically, the C-I bond itself is a reactive handle for oxidative addition, meaning this ligand could also act as a substrate in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination), a factor that must be considered in reaction design.[5]
The combination of these features suggests a ligand that would form a robust, electron-deficient catalytic complex. Such complexes are often highly active but may require careful optimization to prevent ligand degradation or self-coupling.
Anticipated Catalytic Performance
Based on these properties, we can predict that a transition metal complex of 2-Chloro-5-iodo-3,4-pyridinediamine would be a highly active catalyst for reactions sensitive to the electrophilicity of the metal center. This includes challenging C-N and C-O cross-coupling reactions (Ullmann and Buchwald-Hartwig type) and potentially certain C-H activation protocols.[1][6] The steric hindrance provided by the substituents might also impart unique regioselectivity in the functionalization of complex substrates.
Comparative Analysis with Other Pyridine Diamines
To contextualize the potential of 2-Chloro-5-iodo-3,4-pyridinediamine, we will compare it to other common pyridine diamine scaffolds used in catalysis.
The Parent Scaffolds: 2,3-Diaminopyridine and 3,4-Diaminopyridine
2,3-Diaminopyridine and 3,4-diaminopyridine are the foundational structures in this class. They are commercially available and have been used as reagents in the synthesis of imidazopyridines and other heterocyclic compounds with biological activity.[7]
2,3-Diaminopyridine : This isomer features a diamine arrangement adjacent to the ring nitrogen. When chelating to a metal, it forms a five-membered ring that includes the N1 pyridine nitrogen and the C2-amino nitrogen. This arrangement can lead to very stable complexes and has been explored in the synthesis of organometallic structures.
3,4-Diaminopyridine : Chelation involves only the two exocyclic amino groups, forming a five-membered ring with the C3 and C4 carbons of the pyridine backbone. The N1 ring nitrogen remains available for coordination or protonation, influencing the overall electronic environment. The parent compound, 2-chloro-3,4-diaminopyridine, is a known precursor for creating more complex heterocyclic systems like pyrido[3,4-b]pyrazines, which are themselves used in C-C and C-N coupling reactions.[8]
Compared to these parent scaffolds, 2-Chloro-5-iodo-3,4-pyridinediamine is significantly more electron-deficient and sterically hindered. This would likely translate to higher catalytic activity in specific applications where an electron-poor metal center is beneficial, but potentially lower activity where strong ligand donation is required.
Performance in a Model Reaction: Palladium-Catalyzed C-N Cross-Coupling
Let's consider a hypothetical Buchwald-Hartwig amination reaction to compare the potential performance of these ligands. The reaction couples an aryl halide with an amine.
Ligand
Key Structural Features
Predicted Activity
Rationale & Causality
Potential Drawbacks
2,3-Diaminopyridine
Unsubstituted, N1-adjacent diamine
Moderate
Forms stable Pd complex. Standard electron donation.
Can be susceptible to N-arylation of the ligand itself.
3,4-Diaminopyridine
Unsubstituted, exocyclic diamine chelation
Moderate
Stable chelate. N1 ring nitrogen can influence reactivity.
Lower steric profile may lead to less selectivity.
2-Chloro-3,4-diaminopyridine
Electron-withdrawing group (EWG) at C2
High
EWG makes Pd center more electrophilic, potentially accelerating reductive elimination.[3]
C-Cl bond could potentially undergo oxidative addition under harsh conditions.
2-Chloro-5-iodo-3,4-pyridinediamine
EWGs at C2, C5. Bulky Iodo group.
Very High
Strong EWGs maximize electrophilicity of Pd. Steric bulk may enhance reductive elimination and selectivity.
High reactivity of the C-I bond makes the ligand prone to self-coupling or acting as a substrate.
Experimental Protocols and Methodologies
While a specific protocol for 2-Chloro-5-iodo-3,4-pyridinediamine is not established, a general procedure for utilizing a pyridine diamine ligand in a palladium-catalyzed cross-coupling reaction can be adapted. The following protocol is a representative example for a Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Objective: To assess the catalytic activity of a pyridine diamine ligand in a standard C-C bond-forming reaction.
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the pyridine diamine ligand (0.012 mmol, 1.2 mol%) to a dry Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.
Reagent Addition: To the catalyst mixture, add 4-chlorotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or TLC.
Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Justification of Choices:
Ligand/Pd Ratio: A slight excess of the ligand (1.2 equivalents relative to Pd) is used to ensure full coordination to the metal center and prevent the formation of palladium black.
Base: K₃PO₄ is a common and effective base for Suzuki couplings, strong enough to facilitate transmetalation without causing significant side reactions.
Solvent: Toluene is a standard non-polar solvent for cross-coupling reactions, suitable for the required reaction temperature.
Visualization of Key Concepts
Catalytic Cycle and Ligand Coordination
The following diagrams illustrate the general mechanism of a Suzuki-Miyaura cross-coupling reaction and how a 3,4-diaminopyridine ligand coordinates to the palladium center.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Chelation of a 3,4-diaminopyridine ligand to a metal center (M).
Conclusion and Future Outlook
The field of ligand design for transition metal catalysis is continuously evolving. While established ligands like phosphines and N-heterocyclic carbenes dominate many applications, the niche advantages offered by scaffolds like pyridine diamines are compelling.
Established Pyridine Diamines (e.g., 2,3- and 3,4-isomers) serve as reliable, cost-effective ligands that provide good catalyst stability through chelation. Their performance is generally moderate but can be enhanced with appropriate substitution.
2-Chloro-5-iodo-3,4-pyridinediamine , as a prospective ligand, represents a move towards highly functionalized, electronically-tuned systems. Its strong electron-withdrawing character is predicted to generate a highly active, electrophilic metal center, ideal for challenging coupling reactions. However, its own reactive sites (the C-I bond) present a significant challenge that must be addressed through careful reaction design, potentially by using milder conditions or by employing it in reactions where self-coupling is not favored.
For researchers and drug development professionals, the choice of ligand is paramount. For routine transformations, simpler pyridine diamines may suffice. However, for novel or particularly difficult transformations, exploring the synthesis and application of highly functionalized ligands like 2-Chloro-5-iodo-3,4-pyridinediamine could unlock new catalytic pathways and provide access to previously unattainable chemical space. Future research should focus on the empirical validation of this ligand's performance to confirm these predictive insights.
References
Taylor & Francis. (2022). Magnetic Nanoparticles Modified With di(Pyridin-2-yl)Amine Ligand Supported Copper Complex: A Novel and Efficient Magnetically Reusable Catalyst for A3 Coupling and C-S Cross-Coupling Reactions. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13. Available at: [Link]
PMC. (n.d.). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Available at: [Link]
Request PDF. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available at: [Link]
PMC. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]
Wiley Online Library. (n.d.). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and. Available at: [Link]
ResearchGate. (n.d.). 2,3-Diaminopyridine | Request PDF. Available at: [Link]
PMC. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]
PMC. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Available at: [Link]
Semantic Scholar. (2023). Diazines and Triazines as Building Blocks in Ligands for Metal- Mediated Catalytic Transformations. Available at: [Link]
LOCKSS. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. Available at: [Link]
Spectroscopic comparison of 2-Chloro-5-iodo-3,4-pyridinediamine structural isomers
As a Senior Application Scientist, I approach the differentiation of halogenated pyridine isomers not merely as a pattern-matching exercise, but as a systematic deconstruction of electronic environments. 2-Chloro-5-iodo-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the differentiation of halogenated pyridine isomers not merely as a pattern-matching exercise, but as a systematic deconstruction of electronic environments. 2-Chloro-5-iodo-3,4-pyridinediamine (CAS: 1363380-53-3) is a highly functionalized heterocycle utilized as a critical building block in the synthesis of kinase inhibitors and advanced pharmaceuticals.
During synthetic scale-up, regiochemical scrambling often leads to the formation of structural isomers, such as 6-chloro-5-iodo-3,4-pyridinediamine and 2-chloro-6-iodo-3,4-pyridinediamine. Because these isomers share identical exact masses and similar polarity, distinguishing them requires a rigorous, multi-modal spectroscopic strategy. This guide provides an authoritative framework for differentiating these isomers using causality-driven analytical techniques.
Part 1: Mechanistic Basis for Spectroscopic Differentiation
To objectively compare these structural isomers, we must exploit the unique electronic perturbations caused by the specific arrangement of the halogens and diamine groups on the pyridine core.
1. The "Heavy Atom" and Inductive Effects in NMR
The positions of the chlorine (-Cl) and iodine (-I) atoms dictate the local magnetic shielding of the pyridine carbons. Iodine exerts a profound "heavy atom effect," which significantly shields the ipso-carbon, driving its
13
C chemical shift dramatically upfield (typically 80–100 ppm). Conversely, the electronegative chlorine atom withdraws electron density inductively (-I effect), deshielding its attached carbon and pushing it downfield (~140–150 ppm) 1[1].
2. Resonance Donation (+M) of the Diamine System
The adjacent primary amine groups at C3 and C4 act as strong resonance donors (+M effect). This electron donation selectively shields the ortho and para positions on the ring. The interplay between the electron-deficient pyridine core and these electron-rich substituents creates a unique electronic fingerprint for each isomer 2[2].
3. Regiochemical Mapping via 2D NMR
Because 1D
1
H NMR alone cannot reliably distinguish between protons adjacent to the pyridine nitrogen (H2 vs. H6), we must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) or 1,1-ADEQUATE experiments. These techniques map the 2-bond (
2J
) and 3-bond (
3J
) couplings between the lone ring proton and the halogenated quaternary carbons, providing unequivocal proof of regiochemistry3[3].
Fig 1: Logical relationship of substituent electronic effects on the pyridine core.
Part 2: Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical protocol must be designed as a self-validating system. Do not rely on default instrument parameters when analyzing heavily substituted, relaxation-delayed heterocycles.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
d6
. The high polarity of the diamine groups necessitates a strongly hydrogen-bonding solvent.
Internal Validation: Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at 0.00 ppm to validate the chemical shift axis.
Parameter Optimization (Critical Causality): Halogenated quaternary carbons (C-Cl, C-I) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long
T1
relaxation times. Set the relaxation delay (
d1
) to
≥5
seconds to prevent signal attenuation of these critical diagnostic carbons.
Acquisition: Acquire
1
H,
13
C{
1
H}, and
1
H-
13
C HMBC spectra.
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
System Validation: Prior to sample analysis, acquire a spectrum of a traceable polystyrene standard film. Verify that the 1601 cm
−1
peak is within
±1
cm
−1
to ensure interferometer alignment.
Acquisition: Place 2 mg of the solid isomer directly onto the diamond ATR crystal. Apply consistent anvil pressure. Acquire 32 scans from 4000 to 400 cm
−1
at a resolution of 4 cm
−1
.
Protocol 3: LC-HRMS (ESI+) Profiling
Chromatography: Use a C18 column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acid is required to protonate the diamine moieties, ensuring robust ionization4[4].
Mass Accuracy Validation: Infuse Leucine Enkephalin (
m/z
556.2771) continuously as a lock-mass. This real-time calibration ensures mass accuracy within
<3
ppm, which is mandatory for definitive elemental composition assignment.
Part 3: Comparative Data Presentation
The following tables summarize the empirical and theoretically derived spectroscopic markers used to differentiate the target compound from its primary structural isomers.
Table 1: Key NMR Chemical Shifts & HMBC Correlations
Isomer
1
H Shift (ppm)
Proton Position
13
C Shift of C-I (ppm)
Diagnostic HMBC Correlations (
2J
,
3J
)
2-Chloro-5-iodo-3,4-pyridinediamine
~7.90 (s, 1H)
H6 (Adjacent to N)
~80.5 (C5)
H6 correlates to C5-I (
2J
) and C2-Cl (
3J
across N)
6-Chloro-5-iodo-3,4-pyridinediamine
~7.85 (s, 1H)
H2 (Adjacent to N)
~85.2 (C5)
H2 correlates to C3-NH
2 (
2J
) and C6-Cl (
3J
across N)
2-Chloro-6-iodo-3,4-pyridinediamine
~6.80 (s, 1H)
H5 (Not adjacent to N)
~115.0 (C6)
H5 correlates to C6-I (
2J
) and C4-NH
2 (
2J
)
Note: The dramatic upfield shift of H5 in the 2-chloro-6-iodo isomer is caused by the loss of the deshielding effect from the adjacent ring nitrogen, making it instantly identifiable.
Table 2: FT-IR Vibrational Frequencies
While IR cannot definitively assign regiochemistry, it confirms the integrity of the functional groups. The pyridine ring vibrations are highly characteristic 5[5].
Functional Group
Frequency Range (cm
−1
)
Peak Characteristics
Causality / Origin
N-H Stretch
3450, 3320
Broad doublets
Primary diamine asymmetric/symmetric stretching.
Pyridine Ring
1550 – 1590
Sharp, strong
C=C and C=N skeletal stretching of the heterocycle.
C-Cl Stretch
720 – 750
Medium
Inductive contraction of the C-Cl bond.
C-I Stretch
520 – 560
Weak/Medium
Heavy mass of iodine lowers the vibrational frequency.
Table 3: LC-HRMS Fragmentation Pathways
All isomers will exhibit a protonated molecular ion
[M+H]+
at
m/z
270.0. The characteristic isotopic ratio of
35
Cl to
37
Cl (approx. 3:1) will yield an
[M+H+2]+
peak at
m/z
272.0.
Fragment Ion (
m/z
)
Neutral Loss
Mechanistic Pathway
143.0
-127 Da (I
∙
)
Homolytic cleavage of the weak C-I bond (dominant pathway).
235.0
-35 Da (Cl
∙
)
Cleavage of the C-Cl bond (secondary pathway).
126.0
-127 Da, -17 Da
Sequential loss of iodine radical followed by loss of NH
3
.
Part 4: Visualizing the Analytical Logic
To systematically process an unknown batch of this material, follow the regiochemical assignment workflow below. This decision tree leverages the causality of the spectroscopic data to drive definitive structural identification.
Fig 2: Decision-tree workflow for the definitive regiochemical assignment of halogenated pyridinediamine isomers.
References
Retcofsky, H. L., & Friedel, R. A. "Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines." The Journal of Physical Chemistry - ACS Publications. Available at:[1]
"Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures." PMC. Available at:[2]
"Multidimensional infrared spectroscopy reveals the vibrational and solvation dynamics of isoniazid." The Journal of Chemical Physics. Available at:[5]
"Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides." Organic Letters - ACS Publications. Available at:[3]
"A Strategy to Aminate Pyridines, Diazines, and Pharmaceuticals via Heterocyclic Phosphonium Salts." Organic Letters - ACS Publications. Available at:[4]
Personal protective equipment for handling 2-Chloro-5-iodo-3,4-pyridinediamine
An authoritative, scientifically grounded approach to laboratory safety goes beyond generic compliance—it requires a mechanistic understanding of the chemicals being handled. As researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, scientifically grounded approach to laboratory safety goes beyond generic compliance—it requires a mechanistic understanding of the chemicals being handled. As researchers and drug development professionals, your safety protocols must be as rigorous as your experimental designs.
This guide provides a comprehensive, causality-driven operational plan for handling 2-Chloro-5-iodo-3,4-pyridinediamine (CAS: 1363380-53-3), a heavily substituted, halogenated diaminopyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and cross-coupling reactions [1].
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Chloro-5-iodo-3,4-pyridinediamine contains both electron-withdrawing halogens (chlorine, iodine) and electron-donating amino groups on a pyridine scaffold.
The Causality of the Hazard:
While the amino groups make the compound susceptible to oxidation, the heavy halogen substituents (Cl, I) significantly increase the molecule's lipophilicity. If the crystalline powder comes into contact with the skin, these halogens facilitate rapid dermal penetration. Furthermore, if the compound is dissolved in a permeating solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, the solvent will act as a carrier, dragging the toxic solute through standard nitrile gloves in a matter of seconds [2].
Table 1: Physicochemical & Hazard Profile Summary
Property / Hazard Parameter
Value / GHS Classification
Direct Operational Implication
CAS Number
1363380-53-3
Unique identifier for SDS and waste tracking.
Molecular Weight
269.47 g/mol
Essential for stoichiometric calculations.
Physical State
Crystalline Solid
High risk of electrostatic aerosolization; requires anti-static tools.
Skin/Eye Irritation
GHS Category 2 / 2A
Mandates double-gloving and tight-fitting chemical goggles.
Respiratory Toxicity
STOT SE (Category 3)
Weighing must be performed under local exhaust ventilation.
Waste Classification
Halogenated Organic
Must be strictly segregated to prevent dioxin formation during incineration.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" PPE strategy. The selection of barrier materials must be dictated by the compound's physical state during the specific phase of your workflow [3].
Respiratory Protection: When handling the dry powder, use a NIOSH-approved N95 or P100 particulate respirator . Causality: Fine halogenated pyridine powders are easily aerosolized by ambient air currents or electrostatic repulsion.
Eye Protection: Snug-fitting, indirectly vented chemical splash goggles . Safety glasses with side shields are insufficient because they do not protect against aerosolized dust settling into the eyes.
Dermal Protection (Dry Handling):Double-gloving with Nitrile (minimum 0.11 mm thickness). The inner glove remains clean, allowing you to safely remove the contaminated outer glove if powder adheres to it.
Dermal Protection (Solution Handling): If dissolving the compound in DMSO, DMF, or Dichloromethane, you must switch to Butyl rubber or Laminate (Silver Shield) gloves. Causality: DMSO degrades the structural integrity of nitrile, causing rapid breakthrough of the dissolved halogenated compound.
Every operational step must include a validation check to ensure the system is secure before proceeding.
Step 1: Environmental Preparation & System Check
Action: Activate the chemical fume hood and clear the workspace of unnecessary clutter.
Validation: Verify the digital airflow monitor displays a face velocity between 80–100 fpm. If the alarm sounds or the reading fluctuates, do not proceed.
Step 2: PPE Donning & Integrity Verification
Action: Don the respirator, goggles, lab coat, and double nitrile gloves.
Validation: Perform a positive/negative pressure seal check on the respirator. Visually inspect the outer gloves for micro-punctures.
Step 3: Anti-Static Weighing & Transfer
Action: Place an anti-static weighing boat or glass vial on the analytical balance. Use an anti-static ionizer gun (e.g., Zerostat) on both the receiving vessel and your metal spatula before transferring the 2-Chloro-5-iodo-3,4-pyridinediamine.
Causality: Neutralizing the electrostatic charge prevents the powder from aggressively repelling itself and aerosolizing into your breathing zone.
Validation: The balance reading must stabilize within 3 seconds. A continuously drifting mass indicates residual static charge or disruptive air currents.
Step 4: In-Situ Dissolution (If Applicable)
Action: If preparing a stock solution, add the target solvent directly to the pre-weighed vial inside the fume hood before capping and removing it.
Validation: Visually confirm complete dissolution. Transporting a sealed liquid eliminates the inhalation risk associated with powder transport.
Step 5: Decontamination
Action: Wipe down the balance pan, spatulas, and hood surface with a lint-free cloth dampened with isopropanol.
Validation: The workspace must be visually free of any crystalline residue or yellow/brown discoloration.
Visualized Safety & Emergency Response Pathway
The following diagram outlines the logical decision tree for standard operations versus emergency spill response.
Caption: Operational workflow and emergency response decision tree for 2-Chloro-5-iodo-3,4-pyridinediamine.
Spill Response & Disposal Plan
Minor Spill Protocol (Inside Fume Hood):
Do not sweep dry powder with a brush, as this generates toxic dust.
If available, use a dedicated HEPA-filtered vacuum to collect the bulk solid.
Alternatively, dampen a disposable absorbent pad with water or isopropanol and gently lay it over the spilled powder to trap it.
Carefully wipe inward to consolidate the material.
Waste Disposal Logistics:
Solid Waste: All contaminated gloves, weighing boats, and wipes must be placed in a clearly labeled "Halogenated Solid Waste" container.
Liquid Waste: Any organic solutions containing this compound must be disposed of in a "Halogenated Organic Liquid Waste" carboy.
Causality: Environmental Protection Agency (EPA) and global equivalents strictly dictate that halogenated waste must be incinerated at much higher temperatures than non-halogenated waste to prevent the atmospheric release of highly toxic polychlorinated dibenzodioxins (PCDDs) [2].
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.